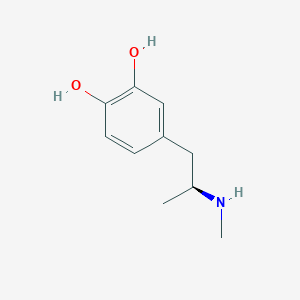

(s)-3,4-Dihydroxymethamphetamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20521-18-0 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-[(2S)-2-(methylamino)propyl]benzene-1,2-diol |

InChI |

InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m0/s1 |

InChI Key |

NTCPGTZTPGFNOM-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)O)NC |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)NC |

Origin of Product |

United States |

Metabolic Formation and Biotransformation Pathways of S 3,4 Dihydroxymethamphetamine

O-Demethylenation of 3,4-Methylenedioxymethamphetamine to (S)-3,4-Dihydroxymethamphetamine

The primary pathway for the formation of this compound from 3,4-Methylenedioxymethamphetamine is through a process called O-demethylenation. wikipedia.orgmdpi.comgtfch.orgplos.orgoup.comresearchgate.netresearchgate.netnih.gov This reaction involves the removal of the methylenedioxy group from the MDMA molecule.

This metabolic step is predominantly catalyzed by a group of enzymes known as cytochrome P450 (CYP) enzymes. wikipedia.orgplos.org Specifically, CYP2D6 is the main enzyme responsible for this conversion, with CYP1A2 and CYP3A4 also contributing to a lesser extent. wikipedia.orgoup.com The O-demethylenation of MDMA is a crucial phase I metabolic reaction that transforms the parent compound into the more polar catechol metabolite, HHMA. researchgate.net Studies have shown that this pathway accounts for over 80% of MDMA metabolism in humans. nih.gov

The metabolism of MDMA is stereoselective, with a preference for the (S)-enantiomer. gtfch.org This means that the (S)-enantiomer of MDMA is metabolized more rapidly than the (R)-enantiomer. capes.gov.br

Phase I Metabolic Routes Leading to this compound

Phase I metabolism generally involves reactions that introduce or expose functional groups on a molecule, preparing it for subsequent phase II reactions. nih.gov The formation of this compound from MDMA is a classic example of a phase I metabolic process. plos.org

The key Phase I metabolic route leading to HHMA is the aforementioned O-demethylenation, which is an oxidative reaction. wikipedia.orgplos.org This biotransformation is essential as it creates the catechol structure of HHMA, which is a substrate for the subsequent phase II metabolic pathways. gtfch.orgnih.gov

Subsequent Phase II Biotransformation of this compound

Following its formation in phase I, this compound undergoes further metabolism through phase II biotransformation pathways. nih.gov These reactions involve the conjugation of the metabolite with endogenous molecules, which increases its water solubility and facilitates its elimination from the body. mdpi.comnih.govdrughunter.comupol.cz The primary phase II pathways for HHMA are O-methylation, sulfation, and glucuronidation. gtfch.orgresearchgate.netnih.govnih.govnih.gov

One of the significant phase II metabolic routes for this compound is O-methylation, which converts it to 4-Hydroxy-3-methoxymethamphetamine (HMMA). mdpi.comgtfch.orgresearchgate.netnih.govnih.govnih.gov This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT). researchgate.netnih.gov

HMMA is an active metabolite of MDMA. wikipedia.org The methylation of the catechol group of HHMA is a detoxification step, as it modifies the reactive catechol moiety. nih.gov

This compound can also be conjugated with sulfate (B86663) in a process known as sulfation. gtfch.orgresearchgate.netnih.govnih.govnih.govnih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes. plos.orgresearchgate.netnih.gov

Studies have identified that SULT1A1 and SULT1A3 are involved in the sulfation of HHMA. nih.gov Research has shown marked enantioselectivity for the sulfation of (S)-HHMA by SULT1A3. nih.gov The resulting sulfate conjugates are more water-soluble and are readily excreted in the urine. mdpi.comnih.gov Kinetic studies have indicated that sulfation is a major conjugation reaction for MDMA metabolites in humans. nih.gov

Another important phase II pathway for this compound is glucuronidation. gtfch.orgresearchgate.netnih.govnih.govnih.govnih.gov This process involves the attachment of a glucuronic acid molecule to HHMA, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. gtfch.orgplos.orgnih.gov

The resulting glucuronide conjugates are highly polar and are efficiently eliminated from the body through urine. mdpi.comnih.gov While both sulfation and glucuronidation are important for the clearance of HHMA, the relative contribution of each pathway can vary. nih.gov

Significance As a Major Metabolite of 3,4 Methylenedioxymethamphetamine

(S)-3,4-Dihydroxymethamphetamine, or α-MeDA, is a principal metabolite of MDMA. wikipedia.orgnih.gov The metabolic journey from MDMA to α-MeDA involves the opening of the methylenedioxy ring of MDMA, a process known as O-demethylenation, which is primarily carried out by the CYP2D6 enzyme, with minor contributions from CYP1A2 and CYP3A4. wikipedia.orgoup.com This reaction yields 3,4-dihydroxymethamphetamine (HHMA), which is then N-demethylated to form α-MeDA (also referred to as 3,4-dihydroxyamphetamine or HHA). nih.govnih.gov

The significance of α-MeDA lies in its potential contribution to the neurotoxic effects associated with MDMA use. nih.govnih.gov While MDMA itself has been a focus of research, studies have suggested that its metabolites may be key players in the observed neurotoxicity. wikipedia.orgwikipedia.org Research has shown that catechol metabolites of MDMA, like α-MeDA, can induce cell death in neuronal cell lines. nih.gov This has led to the hypothesis that the formation of such reactive metabolites within the brain could be a critical step in the cascade of events leading to neuronal damage.

However, the precise role of α-MeDA in MDMA-induced neurotoxicity is still a subject of investigation, with some studies presenting conflicting findings. wikipedia.orgwikipedia.orgnih.gov Some research indicates that while α-MeDA can cause acute decreases in neuronal dopamine (B1211576) levels, these levels return to normal within a short period, suggesting it may not be the primary cause of long-term toxic effects. wikipedia.org Other studies have pointed to further metabolites, such as the bis-glutathionyl derivative of α-methyldopamine, as potentially more direct mediators of neurotoxicity. wikipedia.org There is also evidence to suggest that the neurotoxicity might be an intrinsic property of MDMA's mechanism of action, involving the simultaneous release of serotonin (B10506) and dopamine, rather than being solely dependent on its metabolites. wikipedia.org

Detailed Research Findings on this compound

| Research Area | Key Findings | References |

| Metabolism | This compound (α-MeDA) is a major metabolite of MDMA, formed through O-demethylenation to HHMA followed by N-demethylation. The O-demethylenation step is primarily catalyzed by the CYP2D6 enzyme. | wikipedia.orgoup.comnih.govnih.gov |

| Neurotoxicity | Catechol metabolites of MDMA, including α-MeDA, have been shown to be neurotoxic in in-vitro studies, causing cell death in human dopaminergic SH-SY5Y cells. | nih.gov |

| Neurotoxicity Debate | The direct role of α-MeDA in MDMA-induced long-term neurotoxicity in vivo is debated. Some studies suggest it may not be the sole contributor, with other metabolites or the intrinsic action of MDMA also playing a significant role. | wikipedia.orgwikipedia.orgnih.gov |

| Acute Effects | α-MeDA has been observed to cause acute, but transient, decreases in neuronal dopamine levels in some brain regions. | wikipedia.org |

This article delves into the intricate metabolic journey of this compound (HHMA), a primary metabolite of 3,4-Methylenedioxymethamphetamine (MDMA). The focus is solely on the chemical transformations this compound undergoes within the body, specifically its formation and subsequent biotransformation pathways.

Enzymology of S 3,4 Dihydroxymethamphetamine Formation and Metabolism

Cytochrome P450 Isoforms Mediating O-Demethylenation

The initial and rate-limiting step in the metabolism of MDMA to its catechol metabolite, (S)-3,4-Dihydroxymethamphetamine (HHMA), is the O-demethylenation of the methylenedioxy bridge. This crucial biotransformation is primarily mediated by a concert of cytochrome P450 (CYP) enzymes.

Role of CYP2D6 in this compound Biogenesis

The polymorphic enzyme CYP2D6 is the principal catalyst in the O-demethylenation of MDMA, leading to the formation of HHMA. nih.govjcami.eu This enzyme's significant role is underscored by the considerable inter-individual variability in MDMA metabolism, which is often linked to genetic polymorphisms in the CYP2D6 gene. nih.gov Individuals with a "poor metabolizer" (PM) phenotype for CYP2D6 exhibit a reduced capacity to form HHMA, leading to higher and more prolonged plasma concentrations of the parent compound, MDMA. jcami.eunih.gov Conversely, "extensive metabolizers" (EMs) with normal or enhanced CYP2D6 function metabolize MDMA to HHMA more efficiently. nih.gov

Studies have demonstrated that in CYP2D6 poor metabolizers, the peak concentration of the inactive metabolite 4-hydroxy-3-methoxymethamphetamine (HMMA), which is formed from HHMA, is 50–70% lower than in extensive metabolizers. nih.gov This highlights the critical role of CYP2D6 in initiating the metabolic cascade that leads to HHMA and its subsequent derivatives. The enzyme exhibits a high affinity for MDMA, although it is also subject to mechanism-based inhibition by MDMA itself, a phenomenon where the enzyme is irreversibly inactivated by a metabolite it generates. nih.govresearchgate.net This self-inhibition can lead to non-linear pharmacokinetics, where repeated administration of MDMA results in a decreased clearance of the drug. jcami.eu

Contributions of CYP1A2, CYP3A4, CYP2B6, and CYP2C19

While CYP2D6 is the primary enzyme, other cytochrome P450 isoforms also contribute to the O-demethylenation of MDMA to HHMA, particularly when CYP2D6 activity is saturated or inhibited. nih.govwikipedia.org In vitro studies have identified CYP1A2, CYP3A4, CYP2B6, and CYP2C19 as being involved in this metabolic pathway. nih.govwikipedia.orgnih.gov

CYP1A2: This isoform plays a notable role in MDMA metabolism. nih.gov Its contribution can become more significant in individuals who are CYP2D6 poor metabolizers or when CYP2D6 is inhibited. nih.gov

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 also participates in the formation of HHMA. wikipedia.orgtandfonline.com Its involvement is particularly relevant in the context of poly-drug use, where other substances may inhibit CYP2D6, thereby shunting MDMA metabolism towards CYP3A4. nih.gov

The relative contributions of these secondary CYP isoforms can be seen in the following table, which summarizes their involvement in MDMA metabolism.

| Enzyme | Role in HHMA Formation | Significance |

| CYP2D6 | Primary catalyst | High affinity, subject to mechanism-based inhibition, major determinant of inter-individual variability. nih.govjcami.eunih.govresearchgate.net |

| CYP1A2 | Secondary contributor | Becomes more important when CYP2D6 is saturated or inhibited. nih.govnih.gov |

| CYP3A4 | Secondary contributor | Abundant in the liver, role is significant in cases of CYP2D6 inhibition. wikipedia.orgtandfonline.com |

| CYP2B6 | Secondary contributor | Contributes to overall metabolic clearance of MDMA to HHMA. nih.govnih.gov |

| CYP2C19 | Secondary contributor | Involved in the O-demethylenation of MDMA. nih.govnih.gov |

Catechol-O-methyltransferase (COMT) in Secondary Metabolism

Once this compound (HHMA) is formed, it undergoes further metabolism, primarily through O-methylation by the enzyme catechol-O-methyltransferase (COMT). jcami.eunih.gov COMT is a crucial phase II enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure of HHMA. nih.govwikipedia.org This process leads to the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA). jcami.eu

Sulfotransferases (SULT) in Conjugation

In addition to methylation by COMT, HHMA can also be conjugated with sulfate (B86663) in a reaction catalyzed by sulfotransferases (SULTs). plos.orgnih.gov This is another important phase II metabolic pathway that facilitates the excretion of MDMA metabolites. The primary SULT isoforms involved in the sulfation of HHMA are SULT1A1 and SULT1A3. nih.gov

Uridine (B1682114) Diphosphate (B83284) Glucuronyltransferases (UGT) in Conjugation

Glucuronidation, catalyzed by uridine diphosphate glucuronyltransferases (UGTs), represents another major phase II conjugation pathway for MDMA metabolites. nih.govmdpi.com While the direct glucuronidation of HHMA is less prominent than its methylation or sulfation, the subsequent metabolite, HMMA, is a substrate for UGTs. plos.org This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of HMMA, forming a glucuronide conjugate. wikipedia.org

Enzyme Inhibition and Metabolic Interplay affecting this compound Formation

The formation of this compound is significantly influenced by the inhibition of the enzymes involved in its metabolism. MDMA itself is a mechanism-based inhibitor of CYP2D6, the primary enzyme responsible for its conversion to HHMA. nih.govresearchgate.net This means that with repeated exposure, the metabolism of MDMA can be slowed, leading to higher than expected plasma concentrations of the parent drug. jcami.eu

Furthermore, the co-administration of other drugs that are inhibitors of CYP2D6, such as certain antidepressants like fluoxetine, can significantly reduce the formation of HHMA. nih.govwikipedia.org In such cases, the metabolic burden may shift to other CYP450 isoforms like CYP1A2 and CYP3A4. nih.govnih.gov

Stereochemistry and Stereoselective Biotransformation of S 3,4 Dihydroxymethamphetamine

Enantioselective Formation from 3,4-Methylenedioxymethamphetamine

(S)-3,4-dihydroxymethamphetamine is a major metabolite of (S)-3,4-methylenedioxymethamphetamine, formed through a stereoselective metabolic process. The metabolism of MDMA is enantioselective, with the (S)-enantiomer generally being metabolized more rapidly than the (R)-enantiomer. nih.govresearchgate.net This preferential metabolism leads to different pharmacokinetic profiles for each enantiomer.

The primary metabolic pathway for MDMA in humans is O-demethylenation to form HHMA. plos.orgwikipedia.org This reaction is principally catalyzed by the cytochrome P450 enzyme CYP2D6, although other isoforms like CYP1A2, CYP2B6, and CYP3A4 also contribute. wikipedia.orgnih.govnih.gov The metabolism of MDMA exhibits stereoselectivity, with a preference for the S-stereoisomers. mdpi.com Studies have shown that the clearance of (+)-(S)-MDMA is more rapid than that of (-)-(R)-MDMA. nih.gov This leads to a higher rate of formation of (S)-HHMA from (S)-MDMA. Consequently, the plasma and urine ratios of (R)-MDMA to (S)-MDMA are typically greater than one after administration of the racemic mixture. nih.gov

The genetic polymorphism of CYP2D6 can significantly influence the pharmacokinetics of MDMA. plos.orgjcami.eu Individuals with lower CYP2D6 activity, known as poor metabolizers (PMs), show reduced formation of HHMA and its subsequent metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA). jcami.eunih.gov In PMs, the maximum concentration of MDMA is higher, while the concentration of the metabolite HMMA is significantly lower compared to extensive metabolizers (EMs). nih.gov Pharmacological inhibition of CYP2D6 produces similar effects, increasing plasma concentrations of both (R)- and (S)-MDMA and reducing the formation of their metabolites. plos.org This demonstrates the crucial role of CYP2D6 in the stereoselective formation of HHMA.

The table below summarizes the key enzymes involved in the formation of HHMA and their stereoselective properties.

| Enzyme Family | Specific Enzyme | Role in MDMA Metabolism | Stereoselectivity |

| Cytochrome P450 (Phase I) | CYP2D6 | Major enzyme for O-demethylenation of MDMA to HHMA. plos.orgwikipedia.orgnih.gov | Preferential metabolism of (S)-MDMA. plos.orggtfch.org |

| CYP1A2 | Contributes to the oxidative metabolism of MDMA. nih.gov | Contributes to HHMA formation. nih.gov | |

| CYP3A4 | Contributes to the oxidative metabolism of MDMA. wikipedia.orgnih.gov | Involved in MDMA bioactivation. nih.gov |

Stereoselective Metabolism of this compound by Phase II Enzymes

Once formed, this compound ((S)-HHMA) undergoes extensive Phase II metabolism, primarily through conjugation reactions such as sulfation, glucuronidation, and O-methylation. These pathways are also stereoselective, further influencing the metabolic profile of the compound. The main Phase II metabolites found in plasma are sulfate (B86663) and glucuronide conjugates. nih.gov

Sulfation: The sulfation of HHMA is catalyzed by sulfotransferases (SULTs). The primary isoforms involved are SULT1A1 and SULT1A3. nih.gov Research has demonstrated marked enantioselectivity in this process. The sulfation of (S)-HHMA, particularly by SULT1A3 and in human liver cytosol, occurs with higher efficiency than that of (R)-HHMA. gtfch.orgnih.gov Specifically, the formation of DHMA 3-sulfate shows a preference for the S-enantiomer, while the formation of DHMA 4-sulfate shows a preference for the R-enantiomer. nih.gov

The table below details the Phase II enzymes involved in the metabolism of (S)-HHMA and their stereoselectivity.

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Stereoselectivity |

| Sulfotransferases (SULTs) | SULT1A3, SULT1A1 | Sulfation of HHMA. nih.gov | Marked preference for the sulfation of (S)-HHMA by SULT1A3. gtfch.orgnih.gov |

| Catechol-O-methyltransferase (COMT) | COMT | O-methylation of HHMA to HMMA. plos.orgnih.gov | Plays a critical role in the metabolism of catechol metabolites. nih.gov |

| UDP-glucuronosyltransferases (UGTs) | UGTs | Glucuronidation of HHMA/HMMA. gtfch.orgnih.gov | HMMA glucuronide formation shows a preference for the S-enantiomer. nih.gov |

Preservation of Chirality in Metabolic Disposition

A fundamental aspect of the metabolism of MDMA and its derivatives is the preservation of the chiral center throughout the biotransformation process. nih.govresearchgate.net The carbon atom responsible for the chirality of the MDMA molecule is not altered during its metabolic conversion to HHMA and subsequently to HMMA. nih.govresearchgate.net This means that (S)-MDMA is metabolized to this compound and other downstream (S)-metabolites. Likewise, (R)-MDMA is converted to (R)-metabolites.

This preservation of stereochemistry is crucial for understanding the distinct pharmacological and toxicological profiles of each enantiomer, as the specific spatial arrangement of the molecule is maintained in its metabolites. Analytical methods have been developed to determine the specific enantiomers of MDMA and its major metabolites, confirming that the chirality is maintained along its metabolic disposition. nih.govresearchgate.net

Molecular Interactions and Mechanistic Research Involving S 3,4 Dihydroxymethamphetamine

Investigation of Molecular Reactivity with Biological Macromolecules

The reactivity of (S)-3,4-Dihydroxymethamphetamine with essential biological macromolecules has been explored through computational and in vitro studies to understand its potential interactions at a cellular level.

Theoretical investigations using molecular docking and molecular dynamics simulations have been conducted to study the interaction between this compound and human DNA. nih.govresearchgate.net These studies report that the compound shows considerable reactivity with DNA, with interactions predominantly occurring in the minor groove of the DNA helix. nih.govresearchgate.net

The spontaneity of these interactions is quantified by the Gibbs free energy of binding (ΔGbind). For this compound, the calculated ΔGbind is -13.15 kcal/mol. nih.govresearchgate.net This value suggests a more spontaneous interaction with DNA compared to its parent compound, MDMA, which has a calculated ΔGbind of -8.61 kcal/mol. nih.govresearchgate.net These computational results indicate a higher probability for this compound to establish interactions with human DNA fragments. nih.govresearchgate.net

Table 1: Gibbs Free Energy of Binding with DNA

| Compound | ΔGbind (kcal/mol) |

|---|---|

| This compound | -13.15 nih.govresearchgate.net |

Role as a Monoamine Releasing Agent

This compound functions as a monoamine releasing agent (MRA). wikipedia.org MRAs are substances that induce the release of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from presynaptic neurons into the synapse. wikipedia.org This action leads to an increased extracellular concentration of these neurotransmitters. wikipedia.org

The mechanism involves the compound acting as a substrate for monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org By entering the presynaptic neuron through these transporters, this compound can reverse their normal function. wikipedia.org Instead of reabsorbing neurotransmitters from the synapse, the transporters begin to efflux non-vesicular cytoplasmic monoamines into the synaptic cleft. wikipedia.orgnih.gov Research has shown that potential catechol metabolites of methylenedioxy-substituted compounds exhibit potent monoamine releasing properties. nih.gov

Formation of Reactive Metabolites and Adducts

The catechol structure of this compound makes it susceptible to further metabolic processes, leading to the formation of reactive species and subsequent conjugation with endogenous molecules.

This compound, being a catecholamine, is unstable and can be rapidly oxidized to form a reactive ortho-quinone. nih.govpsu.edu This oxidation process does not appear to be dependent on the cytochrome P-450 enzyme system but requires NADPH and microsomal protein. nih.gov The reaction is facilitated by superoxide (B77818) and can be inhibited by superoxide dismutase. nih.govpsu.edu This ortho-quinone intermediate is a highly reactive electrophile capable of interacting with cellular nucleophiles. nih.gov The formation of such quinones is a known metabolic pathway for various catecholamine metabolites. mdpi.com

The electrophilic ortho-quinone derived from this compound readily reacts with the endogenous antioxidant glutathione (B108866) (GSH). nih.govpsu.edu This reaction, a form of Michael addition, results in the formation of a stable glutathione adduct. nih.gov Mass spectral data have confirmed the product to be a 1:1 amine-GSH adduct. nih.govpsu.edu This conjugation is a key step in a detoxification pathway, as it neutralizes the reactive quinone. nih.gov

In vitro studies using rat liver microsomes demonstrated that the catecholamine metabolite of MDMA is rapidly metabolized into a compound that forms an adduct with GSH and other thiol-containing compounds. nih.gov The formation of these thioether adducts has been confirmed in humans; studies have detected metabolites such as 5-(N-acetylcystein-S-yl)-3,4-dihydroxymethamphetamine in the urine of individuals after MDMA administration. nih.govnih.gov These findings confirm that the bioactivation of MDMA to metabolites that form thioether adducts is a relevant pathway in humans. nih.govnih.gov

The glutathione adducts formed from the ortho-quinone can be further metabolized through the mercapturic acid pathway. This process involves sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the remaining cysteine conjugate to form an N-acetylcysteine (NAC) conjugate. nih.govnih.gov Research has identified 5-(N-acetylcystein-S-yl)-3,4-dihydroxymethamphetamine (N-Ac-5-Cys-HHMA) in human urine, providing direct evidence of this metabolic route. nih.govnih.gov

Studies have investigated the role of NAC itself in the context of MDMA metabolism. In cell systems, the antioxidant NAC has been shown to counteract cytotoxicity and restore glutathione levels depleted by HHMA. nih.gov Research on thioether conjugates, including the NAC conjugate of a related metabolite, has explored their biological activity. acs.org For instance, direct administration of 5-(N-acetylcystein-S-yl)-α-methyldopamine into specific brain regions was found to cause significant decreases in serotonin concentrations. acs.org

Structure-Activity and Structure-Toxicity Relationship Studies of this compound

The neurotoxicity associated with the use of 3,4-methylenedioxymethamphetamine (MDMA) has been a subject of extensive research, with a significant focus on the role of its metabolites. Among these, this compound ((S)-HHMA), a major catecholamine metabolite, is considered a key player in the observed neurotoxic effects. The structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies of (S)-HHMA and its analogs are crucial for understanding the molecular mechanisms underlying their biological actions and toxicity. These studies primarily investigate how specific structural features of the molecule influence its interaction with biological targets and its propensity to cause cellular damage.

The conversion of MDMA to HHMA involves the opening of the methylenedioxy ring to form a catechol structure (a benzene (B151609) ring with two adjacent hydroxyl groups). nih.govwikipedia.org This metabolic step is critical for the manifestation of toxicity, as the catechol moiety is susceptible to oxidation, leading to the formation of reactive intermediates. nih.gov

Detailed Research Findings

Research into the structure-toxicity of HHMA has highlighted several key molecular features that are determinantal to its cytotoxic profile:

The Catechol Moiety: The 3,4-dihydroxy substitution on the phenyl ring is the most critical feature for the toxicity of HHMA. This catechol structure can be oxidized to form a highly reactive ortho-quinone. nih.gov This quinone is an electrophilic species that can readily react with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione (GSH). nih.gov The formation of these adducts can lead to enzyme inactivation, depletion of cellular antioxidant defenses, and ultimately, cell death. nih.govnih.gov Studies have shown that masking the catechol group, as seen in the precursor 3,4-dimethoxymethamphetamine (MMMA), results in a significant reduction or even abolishment of the oxidative toxicity observed with HHMA. nih.gov

Stereochemistry: The stereochemistry of HHMA plays a role in its biological activity and toxicity. While specific comparative data for the (S)- and (R)-enantiomers of HHMA are limited, studies on the individual enantiomers of the parent compound, MDMA, show stereoselective metabolism and effects. wikipedia.org Research that synthesized and evaluated the cytotoxicity of the (R)-enantiomer of HHMA (R-(-)-HHMA) provides valuable insights. In human dopaminergic neuroblastoma SH-SY5Y cells, R-(-)-HHMA exhibited significant cytotoxicity. nih.gov This toxicity was found to be mediated by the generation of reactive oxygen species (ROS), leading to necrotic cell death. nih.gov It is plausible that the (S)-enantiomer induces toxicity through a similar mechanism, although potential differences in potency and transporter affinity may exist.

The N-Methyl Group: The presence of the N-methyl group in HHMA distinguishes it from its N-demethylated metabolite, 3,4-dihydroxyamphetamine (HHA), also known as alpha-methyldopamine. While both are catecholamines and can be oxidized to reactive species, their pharmacological profiles and contributions to neurotoxicity may differ. Some studies suggest that HHA itself does not produce long-lasting neurotoxic effects. wikipedia.org The N-methyl group can influence the lipophilicity of the molecule and its interaction with monoamine transporters, which could, in turn, affect its uptake into neurons and subsequent intracellular concentration and toxicity.

The neurotoxic effects of HHMA are believed to be closely linked to its ability to induce oxidative stress. The auto-oxidation of the catechol ring and the subsequent formation of the ortho-quinone generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. nih.gov This cascade of events can overwhelm the cell's antioxidant capacity, leading to damage to lipids, proteins, and DNA, and ultimately triggering cell death pathways. researchgate.net

Contradictory findings exist regarding whether HHMA or its subsequent metabolites are the ultimate neurotoxic species. wikipedia.orgnih.gov Some research points to the formation of thioether conjugates, such as glutathionyl-HHMA, as being even more toxic than HHMA itself. nih.gov However, other studies have shown that inhibiting the formation of HHMA from MDMA does not necessarily prevent neurotoxicity, suggesting that the parent compound or other metabolic pathways may also play a significant role. nih.gov

Data Tables

The following tables summarize the cytotoxicity data for R-(-)-HHMA and related catecholamines from a study using human dopaminergic neuroblastoma SH-SY5Y cells and an Escherichia coli assay, which is indicative of oxidative toxicity.

| Compound | IC₅₀ (µM) |

|---|---|

| R-(-)-HHMA | 150 ± 10 |

| Dopamine | 200 ± 20 |

| L-DOPA | > 1000 |

| 3,4-Dimethoxymethamphetamine (MMMA) | > 500 |

Theoretical and Computational Studies on S 3,4 Dihydroxymethamphetamine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations have been instrumental in predicting and analyzing the binding of (S)-3,4-dihydroxymethamphetamine to its biological targets, most notably the human serotonin (B10506) transporter (hSERT). These simulations model the interaction between a ligand (HHMA) and a receptor (hSERT) to determine the preferred binding orientation and affinity.

Research employing induced fit docking, a method that allows for flexibility in both the ligand and the receptor's binding site, has provided detailed insights into the binding of MDMA and its analogs, including HHMA, to hSERT. nih.govbohrium.comnih.gov These studies have revealed that these molecules can bind to both the central (S1) and allosteric (S2) sites of the transporter. nih.govbohrium.comnih.gov

Key interactions identified through these simulations include salt bridges, hydrogen bonds, and aromatic (π-π and cation-π) interactions with specific amino acid residues within the binding sites. For instance, interactions with residues such as Glu494, Asp328, Thr497, and Phe556 have been identified as crucial for the binding of MDMA-like compounds to the allosteric site of hSERT. nih.govbohrium.com The ability of HHMA to engage in these interactions is attributed to its catechol structure and protonated amine group.

The following table summarizes key amino acid residues in the human serotonin transporter that are predicted to interact with MDMA and its metabolites based on molecular docking studies.

| Interacting Residue | Interaction Type | Binding Site | Reference |

| Asp328 | Salt Bridge | Allosteric (S2) | nih.govbohrium.com |

| Glu494 | Salt Bridge | Allosteric (S2) | nih.govbohrium.com |

| Thr497 | Hydrogen Bond | Allosteric (S2) | nih.govbohrium.com |

| Phe556 | π-π Stacking | Allosteric (S2) | nih.govbohrium.com |

| Arg104 | Cation-π | Allosteric (S2) | nih.govbohrium.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.govmdpi.com While dedicated conformational analyses of isolated this compound are not extensively reported, MD simulations have been crucial in understanding its behavior within biological systems, such as the human serotonin transporter. nih.govbohrium.comnih.gov

In the context of ligand-receptor interactions, MD simulations are used to refine the docked poses obtained from molecular docking and to assess the stability of the ligand-receptor complex. nih.gov For MDMA and its metabolites, MD simulations have been used to explore their translocation pathways within the hSERT, identifying intermediate conformations as the ligand moves between the allosteric and central binding sites. nih.govbohrium.com These simulations provide a dynamic picture of the binding process, which is essential for understanding the mechanism of action of these compounds. nih.govbohrium.comnih.gov

The general workflow of a molecular dynamics simulation involves:

System Setup: Preparing the initial coordinates of the molecule, solvating it in a box of water molecules, and adding ions to neutralize the system.

Minimization: Removing any steric clashes or unfavorable geometries in the initial setup.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production: Running the simulation for a desired length of time to collect data on the molecule's movement.

Electrochemical Properties and Redox Potential Analysis

The electrochemical properties of this compound, particularly its redox potential, are of significant interest due to the role of its catechol moiety in potential redox cycling and the generation of reactive oxygen species. scispace.comnih.gov Cyclic voltammetry has been a key technique used to study the oxidation-reduction processes of HHMA. jst.go.jpresearchgate.net

Studies have shown that HHMA can be electrochemically oxidized, a process involving the transfer of electrons. jst.go.jpresearchgate.net This oxidation corresponds to the conversion of the catechol group to a reactive ortho-quinone. researchgate.net The redox potential, a measure of how easily a molecule can be oxidized or reduced, is a critical parameter. A lower oxidation potential suggests that the molecule is more easily oxidized. jst.go.jp

Research has correlated the redox potentials of MDMA metabolites with their toxicological profiles. jst.go.jpresearchgate.net For instance, the oxidation potential of N-methyl-α-methyldopamine (HHMA) has been measured and compared to other metabolites. jst.go.jpresearchgate.net In one method for the electrochemical detection of HHMA, working potentials of +0.05 V and +0.35 V were used. nih.gov The irreversible nature of the electrochemical oxidation of similar compounds like MDMA has also been noted. mmu.ac.uknih.gov

The following table presents a conceptual summary of electrochemical data for MDMA and its metabolites based on available research.

| Compound | Electrochemical Technique | Key Finding | Reference |

| MDMA Metabolites (including HHMA) | Cyclic Voltammetry | Evaluation of oxidation-reduction processes. | jst.go.jpresearchgate.net |

| HHMA | HPLC with Electrochemical Detection | Monitored at working potentials of +0.05 V and +0.35 V. | nih.gov |

| MDMA | Voltammetry | Exhibits an irreversible oxidation peak. | mmu.ac.uknih.gov |

Free Energy Calculations for Intermolecular Interactions

Free energy calculations provide a quantitative measure of the binding affinity between a ligand and its receptor. These calculations go beyond the scoring functions of molecular docking by incorporating entropic and solvation effects, offering a more accurate prediction of binding strength. nih.gov

For this compound and related compounds, Gibbs free energy (ΔG) calculations have been employed to estimate the binding energies to the human serotonin transporter. nih.govbohrium.comnih.gov These calculations have been used to compare the binding affinities of various MDMA analogs to both the S1 and S2 sites of hSERT. nih.gov

A significant finding from these studies is the strong correlation between the calculated Gibbs free energies of binding and the experimentally determined inhibitory activities (IC50 values) of these compounds on serotonin reuptake. nih.govbohrium.comnih.gov This correlation validates the computational models and provides confidence in their predictive power. Such calculations are valuable for understanding the structure-activity relationships within this class of compounds and for guiding the design of new molecules with specific affinities for the serotonin transporter. nih.govbohrium.com

The following table illustrates the conceptual relationship between calculated free energies and experimental activities for a series of hSERT inhibitors, including compounds related to HHMA.

| Compound Type | Computational Method | Finding | Reference |

| MDMA and congeners | Gibbs Free Energy (ΔG) Calculations | Correlation between calculated ΔG and experimental 5-HT reuptake inhibition. | nih.govbohrium.comnih.gov |

| hSERT Blockers | Monte Carlo Energy Perturbation Theory | Estimation of binding free energies for S1 and S2 sites. | nih.govbohrium.com |

Advanced Analytical Chemistry for S 3,4 Dihydroxymethamphetamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of DHMA from its parent compound and other metabolites. Various chromatographic methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive and selective method for the analysis of electrochemically active compounds like DHMA. A validated method for the determination of DHMA in human plasma and urine has been established, involving acid hydrolysis of the biological samples, followed by solid-phase extraction using a strong cation-exchange resin. nih.govnih.gov

The chromatographic separation is typically achieved on a C4 (n-butyl-silane) column. nih.gov The mobile phase often consists of a mixture of sodium acetate (B1210297) buffer containing 1-octanesulfonic acid and EDTA at a controlled pH, mixed with an organic modifier like acetonitrile. nih.gov Electrochemical detection is performed using a dual-electrode cell, with specific potentials set to optimize the signal-to-noise ratio for DHMA. nih.gov

Table 1: HPLC-ED Method Parameters for DHMA Analysis

| Parameter | Value |

|---|---|

| Column | n-butyl-silane (C4) |

| Mobile Phase | 0.1 M Sodium Acetate, 0.1 M 1-octanesulfonic acid, 4 mM EDTA (pH 3.1) and Acetonitrile (82:18, v/v) nih.gov |

| Working Potential 1 | +0.05 V nih.gov |

| Working Potential 2 | +0.35 V nih.gov |

| Conditioning Cell Potential | +0.40 V nih.gov |

| Linearity Range (Urine) | 50-1000 µg/L nih.gov |

| Linearity Range (Plasma) | 50-1000 µg/L nih.gov |

| Limit of Detection (Urine) | 10.5 µg/L nih.gov |

| Limit of Detection (Plasma) | 9.2 µg/L nih.gov |

| Limit of Quantification (Urine) | 31.8 µg/L nih.gov |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FL)

While less common for the direct analysis of the catecholamine structure of DHMA, HPLC with Fluorescence Detection (HPLC-FL) is a sensitive technique used for the parent compound, MDMA. researchgate.net For compounds that are not naturally fluorescent, derivatization with a fluorescent tag can be employed. This method offers high sensitivity, often reaching picogram levels on the column. mdpi.com The analysis time in HPLC-FL can be a consideration compared to other detection methods. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of DHMA, typically after derivatization to increase its volatility and thermal stability. nih.gov A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA). nih.govjfda-online.com The derivatized analytes are then separated on a capillary column and detected by a mass spectrometer. rero.ch

In the mass spectrometer, the molecules are ionized, and the resulting characteristic fragment ions are used for identification and quantification. rero.ch For the trifluoroacetyl derivative of DHMA (HHMA-tri-HFBA), characteristic ions include m/z 769, 542, 515, 254, and 210. rero.ch GC-MS methods have been successfully applied to the analysis of DHMA in urine samples. nih.gov

Table 2: GC-MS Parameters for the Analysis of DHMA and Related Compounds

| Parameter | Value |

|---|---|

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) nih.gov |

| Column | DB-5 bonded-phase capillary column rero.ch |

| Ionization Mode | Electron Ionization (EI) |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a highly specific and sensitive technique for the analysis of DHMA and other metabolites. nih.govnih.gov This method allows for the simultaneous screening and quantification of multiple compounds in a single run. thermofisher.com LC-HRMS provides high mass accuracy, which aids in the confident identification of metabolites. ijpras.com

One developed LC-HRMS method allows for the achiral determination of intact sulfate (B86663) conjugates of DHMA after solid-phase extraction. nih.govnih.gov The high resolution and accuracy of the mass spectrometer are critical for distinguishing between isobaric interferences and the target analyte. ijpras.com

Mass Spectrometry Applications for Metabolite Identification

Mass spectrometry, coupled with chromatographic separation (GC-MS and LC-MS), is an indispensable tool for the identification of drug metabolites. ijpras.comnih.gov In the context of MDMA metabolism, mass spectrometry has been instrumental in identifying DHMA as a major metabolite. nih.govwikipedia.org

Initial identification of potential metabolites can be achieved by comparing the mass spectra of unknown peaks in a sample to the spectra of synthesized standards. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. ijpras.comyoutube.com High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite, further aiding in its identification. ijpras.com

Stereoselective Analytical Method Development

Since MDMA is a chiral molecule, its metabolism can be stereoselective, meaning the (R)- and (S)-enantiomers are metabolized at different rates. nih.govcapes.gov.brnih.gov This necessitates the development of stereoselective analytical methods to individually quantify the enantiomers of DHMA and other metabolites.

One such method involves chiral derivatization followed by GC-MS analysis. For example, after enzymatic cleavage of sulfate conjugates, the resulting DHMA enantiomers can be derivatized with a chiral reagent like S-heptafluorobutyrylprolyl chloride before GC-MS analysis with negative-ion chemical ionization. nih.govnih.gov This allows for the determination of the enantiomeric ratios of DHMA. nih.govnih.gov

Another approach involves the use of chiral stationary phases in either GC or HPLC, which can directly separate the enantiomers without the need for derivatization. These stereoselective methods are crucial for a complete understanding of the pharmacokinetics and pharmacodynamics of MDMA and its metabolites. nih.govmdpi.com

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of (S)-3,4-Dihydroxymethamphetamine (HHMA) in complex biological matrices such as plasma and urine is a critical prerequisite for pharmacokinetic and metabolic studies. The low concentrations of metabolites and the presence of numerous interfering endogenous compounds necessitate efficient sample preparation techniques to isolate and concentrate the analyte of interest before instrumental analysis. nih.govnih.gov The primary methods employed for the extraction of HHMA and related compounds from biological samples are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govnih.gov

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of analytes from complex mixtures. nih.govyoutube.com It relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase. For the analysis of HHMA and its parent compound, 3,4-methylenedioxymethamphetamine (MDMA), cation-exchange SPE is frequently utilized. nih.govnih.gov

One validated method for the determination of HHMA in plasma and urine involves strong cation-exchange solid-phase extraction followed by high-performance liquid chromatography with electrochemical detection (HPLC/ED). nih.gov This approach has demonstrated the necessary accuracy and precision for use in pharmacokinetic studies. nih.gov In a study analyzing MDMA and its metabolites, including HHMA, in plasma and urine, samples were extracted using cation-exchange columns. nih.gov Similarly, for the analysis of MDMA and its five main metabolites in rat urine, Oasis WCX (weak cation exchange) cartridges were employed for extraction. nih.gov

The general steps for SPE in this context involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. youtube.com Mixed-mode SPE, which combines both ion-exchange and non-polar interactions, is also effective for extracting a broad range of acidic, basic, and neutral drugs from complex matrices like urine. youtube.com

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids. nih.govnih.gov It is valued for its simplicity and cost-effectiveness. nih.gov For catechol-containing compounds like L-3,4-dihydroxyphenylalanine, a related catecholamine, a specific LLE method has been developed. This method involves the complexation of the catechol group with diphenyl borate (B1201080) and ion-pair formation, allowing for its extraction from plasma into an organic solvent like n-hexanol. nih.gov While not specific to HHMA, this principle could be applicable.

In the broader context of analyzing amphetamine-type substances, LLE is a common sample preparation step. nih.govnih.gov The selection of the appropriate organic solvent is crucial for achieving high extraction efficiency.

Derivatization

For analysis by gas chromatography-mass spectrometry (GC-MS), polar compounds like HHMA, which contain hydroxyl and amine functional groups, often require derivatization. jfda-online.comyoutube.com Derivatization is a chemical reaction that modifies the analyte to increase its volatility, thermal stability, and improve its chromatographic properties. jfda-online.comyoutube.com Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms in hydroxyl and amine groups with a less polar trimethylsilyl (B98337) (TMS) group. youtube.com

Acylation: Reagents like heptafluorobutyric anhydride (HFBA) are used to form fluoroacyl derivatives, which enhances volatility. nih.govjfda-online.com

Esterification: This is commonly used for converting free fatty acids into their methyl esters. youtube.com

A two-step derivatization procedure has been described for the analysis of MDMA and its hydroxylated metabolites. The first step involves derivatizing the amine group, followed by a second step to derivatize the phenolic hydroxyl groups. nih.gov This process is essential for preventing peak tailing and improving the sensitivity and reproducibility of the GC-MS analysis. nih.govyoutube.com

| Technique | Matrix | Key Reagents/Sorbents | Purpose | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Plasma, Urine | Strong Cation-Exchange, Mixed-Mode Cation Exchange | Isolate and concentrate basic compounds like HHMA from biological fluids. | nih.govyoutube.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Plasma, Whole Blood | Immiscible organic solvents (e.g., n-hexanol), complexing agents (e.g., diphenyl borate) | Separate analytes based on differential solubility. | nih.govnih.gov |

| Derivatization (for GC-MS) | Extracts from biological samples | Silylating agents (e.g., BSTFA), Acylating agents (e.g., HFBA), Chiral derivatizing agents (e.g., (R)-MTPCl) | Increase volatility, improve thermal stability, and enhance chromatographic separation. Enables stereochemical analysis. | nih.govyoutube.comnih.gov |

Utilization of Analytical Reference Standards in Research

The use of analytical reference standards is fundamental to achieving accurate and reliable quantitative results in chemical analysis. clearsynth.comgcms.cz In the context of this compound research, certified reference materials (CRMs) and internal standards, particularly deuterated analogs, are indispensable tools. clearsynth.comoup.com

Certified Reference Materials (CRMs)

CRMs are highly characterized materials that serve as a benchmark for calibration and quality control. gcms.cz They are produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025 to ensure their accuracy, purity, and stability. gcms.cz For forensic and clinical toxicology applications, CRMs of drugs and their metabolites, including those of the amphetamine class, are used as calibrators and controls to ensure the validity of analytical methods. gcms.cz

Internal Standards

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known amount to the sample, calibrators, and controls before sample processing. The use of an IS helps to compensate for variations in sample extraction, derivatization efficiency, and instrument response. clearsynth.com

Deuterated Internal Standards

For mass spectrometry-based methods like GC-MS and LC-MS, isotopically labeled analogs of the analyte, most commonly deuterated standards, are the preferred choice for internal standards. clearsynth.comnih.govnih.gov Deuterated standards are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that they behave almost identically during sample preparation and chromatographic separation. clearsynth.com

The advantages of using deuterated internal standards include:

Compensation for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is affected by the matrix in the same way as the analyte, its use can correct for these effects. clearsynth.com

Improved Precision and Accuracy: By correcting for procedural variations, deuterated standards significantly improve the precision and accuracy of quantitative analysis. clearsynth.com

Method Validation: They are crucial for the validation of analytical methods, ensuring the procedure is robust and reliable. clearsynth.com

In the analysis of methamphetamine and its metabolites, several deuterated analogs are available (e.g., methamphetamine-d5, -d8, -d9). nih.govoup.com The selection of the most appropriate deuterated internal standard can depend on the specific derivatization method used, as this can influence the fragmentation patterns in the mass spectrometer and the potential for cross-contribution between the analyte and standard ions. nih.govoup.com Studies have shown that for multi-component analysis of amphetamines, using a dedicated deuterated analog for each analyte generally yields better quantitative data compared to using a single internal standard for multiple analytes. oup.com

| Type of Standard | Example | Primary Function | Key Benefit | Reference |

|---|---|---|---|---|

| Certified Reference Material (CRM) | This compound | Instrument calibration, quality control. | Ensures traceability and accuracy of measurements. | gcms.cz |

| Deuterated Internal Standard | Methamphetamine-d8, MDMA-d5 | Correction for procedural variability and matrix effects in MS-based methods. | Improves quantitative accuracy and precision by mimicking the analyte's behavior. | clearsynth.comoup.com |

Q & A

Q. What are the primary metabolic pathways of (S)-3,4-Dihydroxymethamphetamine (HHMA) in humans, and how do they influence experimental design for neurotoxicity studies?

HHMA is a major catechol metabolite of MDMA, formed via CYP450-mediated O-demethylenation . Its metabolism involves two key phases:

Q. Methodological Implications :

Q. How can researchers effectively separate and characterize the enantiomers of HHMA to study their differential cytotoxic effects?

Enantiomeric separation requires chiral analytical techniques:

- Synthesis : Resolve racemic mixtures via semi-preparative HPLC using C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients .

- Characterization : Confirm enantiopurity using polarimetry (optical activity) and Mosher’s amide derivatization followed by H/C NMR .

- Validation : High-resolution mass spectrometry (HRMS) for structural confirmation .

Q. Experimental Design :

- Compare cytotoxicity of (S)-HHMA vs. (R)-HHMA in neuronal cell lines (e.g., SH-SY5Y) using MTT assays .

Advanced Research Questions

Q. What methodological challenges arise when investigating the enantioselective sulfation of HHMA, and how can they be addressed in vitro?

Challenges :

Q. Solutions :

Q. How do the stereochemical properties of HHMA influence its redox cycling and subsequent neurotoxic mechanisms in neuronal cell models?

The (S)-enantiomer’s catechol moiety facilitates:

Q. Methodology :

Q. What in vitro models are optimal for assessing the long-term neurotoxic effects of HHMA, considering its instability and reactive metabolite formation?

Recommended Models :

- Neuronal Co-Cultures : Primary rat cortical neurons with astrocyte support to mimic BBB permeability .

- Continuous Exposure Systems : Microfluidic chambers with controlled HHMA infusion to maintain stable concentrations .

Q. Key Considerations :

Q. How can researchers resolve contradictions in the proposed neurotoxic role of 5-NAC-HHMA, a thioether metabolite of HHMA?

Contradictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.